UGGT Binding Affinity and Isoform Inhibition: Unique Target Engagement vs. Metal-Chelating 8-HQ Derivatives
5M-8OH-Q demonstrates a Kd of 47 μM for CtUGGTGT24 in vitro as measured by ligand-enhanced fluorescence [1]. This binding is selective for the 'WY' conserved surface motif of UGGTs, a motif absent in other GT24 family glycosyltransferases [2]. In cellula, 5M-8OH-Q inhibits both human UGGT1 and UGGT2 isoforms at concentrations higher than 750 μM in ALG6−/− HEK293-6E cells [3]. In contrast, the 7-substituted analog MO-8HQ exhibits no reported UGGT binding activity, instead exerting its biological effects via iron chelation with an MIC of 3.9 μg/mL against Micrococcus flavus [4]. The 5-carboxy-8-hydroxyquinoline analog acts as a 2-oxoglutarate oxygenase inhibitor with an IC50 of 200 nM against JMJD2E, a completely unrelated target class . This divergence in target engagement underscores that 5M-8OH-Q is the only validated UGGT-selective probe among 8-HQ derivatives, making it indispensable for ERQC pathway studies where off-target metal chelation would confound interpretation.
| Evidence Dimension | UGGT binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 47 μM (CtUGGTGT24) |
| Comparator Or Baseline | MO-8HQ: No UGGT binding reported; 5-carboxy-8-hydroxyquinoline: JMJD2E IC50 = 200 nM (different target) |
| Quantified Difference | 5M-8OH-Q: UGGT Kd = 47 μM; comparators: no measurable UGGT engagement |
| Conditions | Ligand-enhanced fluorescence assay; CtUGGTGT24 recombinant protein |
Why This Matters
For researchers investigating ER glycoprotein folding quality control, only 5M-8OH-Q provides validated UGGT target engagement; generic 8-HQ analogs will fail to inhibit UGGT and introduce metal-chelating artifacts.
- [1] Guay KP, Ibba R, Kiappes JL, et al. A quinolin-8-ol sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint. iScience. 2023;26(10):107919. Kd determination via ligand-enhanced fluorescence. View Source
- [2] RCSB PDB. 7ZLL: Catalytic domain of UDP-Glucose Glycoprotein Glucosyltransferase in complex with 5M-8OH-Q. Deposited 2022-04-15. Structural annotation of WY motif binding. View Source
- [3] Guay KP, et al. iScience. 2023;26(10):107919. In cellula UGGT1/UGGT2 inhibition data. View Source
- [4] Shen AY, Chen CP, Roffler S. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life Sci. 1999;64(9):813-825. MIC = 3.9 μg/mL against M. flavus. View Source
